1-(3,4-Dimethoxyphenyl)butane-1,3-dione
Overview
Description
1-(3,4-Dimethoxyphenyl)butane-1,3-dione is an organic compound with the molecular formula C₁₂H₁₄O₄ and a molecular weight of 222.24 g/mol . This compound is characterized by the presence of two methoxy groups attached to a phenyl ring, which is further connected to a butane-1,3-dione moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-(3,4-Dimethoxyphenyl)butane-1,3-dione can be achieved through several synthetic routes. One common method involves the Michael addition of N-heterocycles to chalcones, catalyzed by ionic organic solids such as 1,3-bis(carboxymethyl)imidazolium chloride . This method is notable for its green metrics and moderate yield. Another approach involves the reaction between ketones, formaldehyde, and N-heterocycles . Industrial production methods typically involve similar catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
1-(3,4-Dimethoxyphenyl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at the positions ortho and para to the methoxy groups. Common reagents include halogens and nitrating agents.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)butane-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural product analogs.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The methoxy groups enhance its ability to participate in hydrogen bonding and other non-covalent interactions, facilitating its binding to target molecules. This compound can modulate various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)butane-1,3-dione can be compared with other similar compounds such as:
- 1-(3,4-Dimethylphenyl)butane-1,3-dione
- 1-(3,4-Dichlorophenyl)butane-1,3-dione
- 1-(3,4,5-Trimethoxyphenyl)butane-1,3-dione
These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical reactivity and biological activities. For instance, the presence of different substituents can alter the compound’s electron density and steric properties, leading to variations in their reactivity and interaction with biological targets .
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)butane-1,3-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-8(13)6-10(14)9-4-5-11(15-2)12(7-9)16-3/h4-5,7H,6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPDJSMZXOYFOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=CC(=C(C=C1)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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